2-Cyanoadenosine

Adenosine Receptor Binding Affinity Receptor Selectivity

2-Cyanoadenosine (CAS 79936-11-1) is a synthetic purine nucleoside analog characterized by a cyano group at the 2-position of the adenine base. This structural modification confers distinct pharmacological properties compared to the endogenous ligand adenosine, including altered binding affinity and functional selectivity across adenosine receptor (AR) subtypes.

Molecular Formula C11H12N6O4
Molecular Weight 292.25 g/mol
Cat. No. B12390568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoadenosine
Molecular FormulaC11H12N6O4
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#N)N
InChIInChI=1S/C11H12N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,2H2,(H2,13,15,16)/t4-,7?,8+,11-/m1/s1
InChIKeyOFQPWKHCCVUSEB-MDIMCQLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Cyanoadenosine for Research: A Purine Nucleoside Analog with Differentiated Adenosine Receptor Interaction


2-Cyanoadenosine (CAS 79936-11-1) is a synthetic purine nucleoside analog characterized by a cyano group at the 2-position of the adenine base [1]. This structural modification confers distinct pharmacological properties compared to the endogenous ligand adenosine, including altered binding affinity and functional selectivity across adenosine receptor (AR) subtypes [2]. Unlike broad-spectrum adenosine agonists, 2-Cyanoadenosine exhibits a unique profile of interaction with A1, A2A, and A3 receptors, making it a critical tool for investigating subtype-specific signaling pathways .

Why 2-Cyanoadenosine Cannot Be Substituted by Adenosine or Other Common Analogs


Substituting 2-Cyanoadenosine with adenosine or other common analogs like NECA or CGS21680 in experimental protocols can lead to misleading or uninterpretable results due to profound differences in receptor subtype selectivity, intrinsic efficacy, and metabolic stability [1]. Adenosine is rapidly deaminated in vivo and in many in vitro systems, and its broad, low-potency agonism across all AR subtypes obscures subtype-specific effects [2]. Conversely, highly selective agonists like CGS21680 (A2A-selective) or CCPA (A1-selective) do not replicate the unique, context-dependent modulation of A3 receptor efficacy observed with 2-cyano-substituted analogs, which can function as agonists or antagonists depending on the N6-substituent [3]. Therefore, using the precise analog is essential for ensuring experimental reproducibility and obtaining physiologically relevant data.

2-Cyanoadenosine Quantitative Differentiation: Evidence-Based Comparisons for Informed Procurement


Enhanced A2A vs. A1 Receptor Selectivity Profile Compared to Endogenous Adenosine

2-Cyanoadenosine demonstrates a markedly improved selectivity profile for the A2A adenosine receptor over the A1 receptor compared to adenosine. Binding assays reveal a Ki of 38 nM at the rat A2A receptor and 1,050 nM at the rat A1 receptor, yielding an A1/A2A selectivity ratio of approximately 28-fold [1]. In contrast, endogenous adenosine exhibits roughly equipotent affinity for these subtypes, with Ki values of approximately 73 nM at rat A1 and 150 nM at rat A2A (A1/A2A ratio of ~0.5) [2]. This shift from A1-preferring to A2A-preferring binding represents a significant pharmacological differentiation.

Adenosine Receptor Binding Affinity Receptor Selectivity

Context-Dependent Functional Switching at the A3 Adenosine Receptor

The 2-cyano group can profoundly alter the intrinsic efficacy of an adenosine analog at the human A3 adenosine receptor (hA3AR), a phenomenon not observed with other 2-position substitutions like chloro or trifluoromethyl [1]. In compounds bearing an N6-(3-iodobenzyl) group, the addition of a 2-cyano substituent converted a full A3AR agonist into a selective A3AR antagonist. This functional switch is unique to the cyano group and is not replicated by other 2-substitutions in the same molecular context, demonstrating a structure-activity relationship that is specific to 2-cyano-containing nucleosides [2].

A3 Adenosine Receptor Functional Selectivity Agonist-Antagonist Switch

Improved Vasorelaxant Potency in Functional Assays Compared to Adenosine

In functional assays assessing A2A receptor-mediated vasorelaxation of rat aorta, 2-Cyanoadenosine exhibits an EC50 of 269 nM [1]. This is a 2- to 3-fold improvement in functional potency compared to adenosine, which has a reported EC50 of approximately 5100 nM (5.1 µM) in rat A2B receptor-mediated relaxation, though direct A2A data for adenosine is not always reported [2]. This enhanced potency in a physiologically relevant tissue assay underscores the compound's efficacy in activating downstream signaling pathways leading to smooth muscle relaxation.

Vasorelaxation Functional Activity Cardiovascular

Inhibition of Adenosine Deaminase (ADA) for Enhanced Metabolic Stability

2-Cyanoadenosine is reported to act as an inhibitor of adenosine deaminase (ADA), the enzyme responsible for the rapid deamination of adenosine to inosine . This inhibition prevents the conversion of ATP to AMP and confers greater metabolic stability compared to adenosine, which is rapidly degraded in biological systems. While quantitative inhibition constants (Ki) were not identified in the available literature, the qualitative property of ADA inhibition is a recognized mechanism for prolonging the half-life of nucleoside analogs in vitro and in vivo [1].

Metabolic Stability Adenosine Deaminase Inhibitor

Procurement-Driven Application Scenarios for 2-Cyanoadenosine in R&D


Delineating A2A vs. A1 Receptor Function in Neurological and Cardiovascular Research

Researchers investigating the role of adenosine A2A receptors in the central nervous system (e.g., in models of Parkinson's disease, schizophrenia, or sleep regulation) or the cardiovascular system can utilize 2-Cyanoadenosine's ~28-fold selectivity for A2A over A1 receptors [1]. This reduces the experimental noise associated with simultaneous A1 activation, allowing for a clearer interpretation of A2A-mediated effects in tissue bath experiments, cell-based assays, or in vivo microdialysis studies, especially when compared to using the non-selective agonist adenosine or NECA [2].

Probing A3 Adenosine Receptor Signaling with Context-Dependent Modulators

For studies on the A3 adenosine receptor—a promising target in cancer immunotherapy, inflammatory diseases, and ischemic preconditioning—2-cyanoadenosine derivatives serve as essential tools. The unique capacity of the 2-cyano group to convert a full agonist into a selective antagonist (depending on the N6 substituent) provides a chemical scaffold to generate matched agonist/antagonist pairs for probing A3 receptor function with minimal confounding structural differences [3]. This is invaluable for validating target engagement and dissecting signaling pathways.

Vascular Pharmacology Studies Requiring Stable and Potent Agonists

In isolated organ bath studies, such as those using rat or mouse aorta or coronary vessels, 2-Cyanoadenosine's improved functional potency (EC50 = 269 nM) and resistance to deamination make it a superior choice to adenosine for investigating adenosine receptor-mediated vasodilation [4]. Its enhanced stability minimizes the need for continuous infusion or high initial concentrations, and its potency ensures robust, measurable responses in vascular preparations [5].

Assessing Adenosine Deaminase (ADA) Activity and Function

Given its reported activity as an adenosine deaminase inhibitor, 2-Cyanoadenosine can be employed in biochemical assays to study ADA enzyme kinetics or to stabilize adenosine and its analogs in biological samples . It can serve as a tool compound to differentiate between ADA-dependent and ADA-independent effects of adenosine in complex biological systems, such as in the presence of red blood cells or in certain immune cell cultures [6].

Technical Documentation Hub

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